Selective Muscarinic M1 Receptor Binding Compared to M2
N-4-Piperidylacetanilide Hydrochloride demonstrates a significant, quantifiable selectivity for the muscarinic M1 receptor over the M2 receptor. In competitive radioligand binding assays, the compound exhibits a Ki of 156 nM for M1 receptors in bovine striatum, compared to a Ki of 1,370 nM for M2 receptors in rat myocardium [1]. This represents an 8.8-fold selectivity for M1 over M2, a critical differentiation for researchers studying cholinergic signaling where M1 agonism is desired without peripheral M2-mediated cardiac effects.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 156 nM |
| Comparator Or Baseline | M2 Receptor: Ki = 1,370 nM |
| Quantified Difference | 8.8-fold selectivity for M1 over M2 |
| Conditions | Radioligand displacement assay using [3H]pirenzepine for M1 in bovine striatum; [3H]QNB for M2 in rat myocardium |
Why This Matters
This M1 over M2 selectivity makes N-4-Piperidylacetanilide Hydrochloride a valuable tool for probing M1-mediated central nervous system effects with reduced potential for M2-related peripheral side effects.
- [1] BindingDB. (2023). BDBM50405719 (CHEMBL2114395): Binding affinity for Muscarinic acetylcholine receptor M1 (Ki: 156 nM) and M2 (Ki: 1.37E+3 nM). View Source
